Biocytin amide

Description

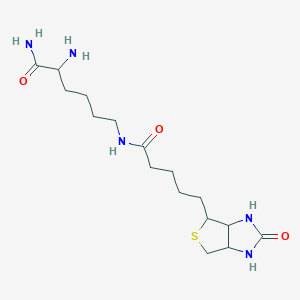

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neuroscientific Applications of Biocytin Amide

Methodologies for Neuronal Circuit Tracing with Biocytin (B1667093) Amide

Biocytin amide is widely employed to delineate the intricate connections between different brain regions. Its small molecular weight and high solubility in aqueous solutions facilitate its use in various tracing methodologies. nih.govuzh.ch

Anterograde Transport Studies of this compound in Neural Pathways

Anterograde tracing with this compound allows for the mapping of efferent connections from a specific neuronal population. When introduced into a brain region, this compound is taken up by the cell bodies and dendrites of neurons and subsequently transported down their axons to the terminal fields. nih.gov This method provides a detailed visualization of the entire axonal arborization, including fine collateral branches and terminal boutons. nih.govnih.gov

An advantage of this compound over other anterograde tracers, such as Phaseolus vulgaris-leucoagglutinin (PHA-L), is its effectiveness in a wide range of animal species and ages. uzh.chnih.gov Furthermore, its detection at the electron microscopic level is relatively straightforward, enabling detailed synaptic analysis. nih.gov Iontophoretic or pressure injections of this compound result in well-defined injection sites, with minimal labeling of fibers of passage, ensuring the specificity of the traced pathways. nih.govnih.gov

Table 1: Examples of Anterograde Tracing Studies Using this compound

| Neural Pathway | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Corticostriatal Projections | Rat | Revealed detailed morphology of corticostriatal neurons and their terminal arborizations within the striatum. | nih.gov |

| Thalamocortical Projections | Rat | Successfully labeled thalamocortical axons, allowing for the study of their distribution and termination patterns in different cortical layers. | researchgate.net |

| Hippocampal Projections | Rat | Demonstrated the extensive efferent connections of hippocampal neurons. | nih.gov |

Retrograde Transport Investigations Utilizing this compound

While primarily known as an anterograde tracer, this compound can also be transported retrogradely, from axon terminals back to the cell body. nih.govnih.gov This allows for the identification of neurons that project to a specific target area. However, the efficiency of retrograde transport of this compound can be lower compared to other dedicated retrograde tracers like biotinylated dextran (B179266) amine (BDA). biocrick.com

Some studies suggest that retrograde labeling with this compound may be more effective when there is some degree of damage to the axon terminals at the injection site, which may facilitate the uptake of the tracer. mdpi.com Despite this limitation, successful retrograde labeling with this compound has been demonstrated in various neural systems, providing detailed morphological information of the labeled neurons, often comparable to that achieved with intracellular injections. nih.gov

Table 2: Retrograde Tracing with this compound

| Labeled Pathway | Species | Method of Application | Outcome | Reference(s) |

|---|---|---|---|---|

| Visual System | Mammalian (Cat, Rat, Monkey) | Pressure injections, Gel implants | Reliable retrograde labeling of retinal ganglion cells and cortical neurons with high morphological resolution. | nih.gov |

| Corticospinal Tract | Rat | In vitro application to cut axons | Double-labeling with other tracers to study projection neurons. | thermofisher.com |

Intracellular Filling and Labeling of Neurons with this compound

One of the most powerful applications of this compound is the intracellular filling of single neurons during electrophysiological recordings. nih.govthermofisher.com By including this compound in the solution of a patch-clamp pipette, a recorded neuron can be filled with the tracer. mdpi.com This technique allows for the direct correlation of a neuron's physiological properties, such as its firing pattern, with its detailed three-dimensional morphology. mdpi.comnih.gov

The small size of the this compound molecule allows it to diffuse readily throughout the entire neuron, filling not only the soma and primary dendrites but also fine dendritic spines and extensive axonal arborizations. nih.govthermofisher.com Following the recording, the brain tissue is fixed and processed to visualize the biocytin-filled neuron, typically using an avidin-biotin-peroxidase reaction. thermofisher.com This approach has been instrumental in classifying neuronal subtypes and understanding the structure-function relationship in the nervous system. nih.gov

Extracellular Application Techniques for this compound in Neural Tissue

This compound can also be applied extracellularly in vivo to label neurons. nih.gov The technique of juxtacellular labeling involves placing a micropipette containing this compound adjacent to a neuron and applying small, positive current pulses to facilitate the uptake of the tracer by the cell membrane. nih.govdigitimer.com This method can be used to label a single neuron or a small cluster of neurons under electrophysiological control, making it a powerful tool for studying the morphology and connections of functionally identified cells in the intact brain. nih.gov

This technique has a high success rate and can be used to label various types of neurons, including projection neurons and interneurons. nih.gov The labeled cells can then be reconstructed in three dimensions to analyze their complete dendritic and axonal morphology. nih.gov

Morphological Characterization of Neuronal Structures using this compound

The detailed and complete filling of neurons provided by this compound makes it an excellent tool for the morphological characterization of neuronal structures at both the light and electron microscopic levels. researchgate.netubc.ca

Visualization and Reconstruction of Dendritic Arborizations

This compound labeling allows for the precise visualization and three-dimensional reconstruction of the complex dendritic arbors of neurons. nih.govresearchgate.net This is crucial for understanding how neurons integrate synaptic inputs and for classifying different neuronal types. nih.gov Following biocytin filling and histological processing, confocal microscopy is often used to acquire image stacks of the labeled neuron, which can then be used for digital reconstruction. nih.gov

Quantitative morphological analyses, such as Sholl analysis, can be performed on the reconstructed neurons to assess the complexity of their dendritic branching patterns. nih.goveur.nl Researchers can also measure other morphological parameters, such as total dendritic length and dendritic spine density, to compare neuronal structure between different experimental conditions or animal models. nih.govresearchgate.net

Table 3: Quantitative Morphological Data from this compound-Labeled Neurons

| Neuron Type | Brain Region | Morphological Parameter | Finding | Reference(s) |

|---|---|---|---|---|

| Pyramidal Neurons | Primary Motor Cortex (M1) | Sholl Analysis (dendritic complexity) | No significant difference in dendritic arborization complexity between wild-type and Cyld-/- mice. | nih.gov |

| Pyramidal Neurons | Layer V Motor Cortex | Basal Dendritic Length | G93A mice showed significantly longer basal dendrites compared to control mice. | researchgate.net |

| Pyramidal Neurons | Layer V Motor Cortex | Sholl Analysis (intersections) | G93A mice exhibited more intersections at specific distances from the soma compared to control mice. | researchgate.net |

| Subicular Pyramidal Cells | Subiculum | Sholl Analysis (basal dendrites) | 3xTg-AD mice showed a significant decrease in dendritic complexity compared to wild-type mice. | biorxiv.org |

Mapping and Analysis of Axonal Projections and Collateralizations

This compound is a valuable tool for mapping the intricate networks of the brain by tracing axonal projections. targetmol.comresearchgate.net When injected into a specific brain region, it is taken up by neurons and transported along their axons, revealing their pathways and connections. ebi.ac.uk This technique has been instrumental in understanding the afferent and efferent connectivity of various brain structures. nih.gov

One of the key advantages of biocytin is its ability to label fine axonal collaterals and terminal ramifications, providing a more complete picture of a neuron's projection pattern compared to some other tracers. researchgate.net This detailed labeling allows researchers to create comprehensive maps of neural circuits. However, the endogenous enzyme biotinidase can degrade biocytin, which can limit its effectiveness in long-term studies. researchgate.netnih.gov To address this, more stable derivatives of biocytin have been developed to enable more detailed and complete visualization of brain networks in experiments with longer post-injection survival times. nih.gov

Research Finding: In a study on the fire-bellied toad, biocytin labeling was used to investigate the morphology and axonal projection patterns of neurons in the telencephalon. clinisciences.comtargetmol.com This research helped to delineate the connections between different parts of the toad's brain.

Studies of Synaptic Boutons and Terminals with this compound Labeling

The ability of this compound to provide detailed morphological information extends to the level of synaptic terminals. By filling individual neurons, researchers can visualize the fine details of axonal arbors, including the presynaptic boutons where neurotransmitter release occurs. nih.gov This level of detail is crucial for understanding synaptic connectivity and function.

Research Finding: In studies of cortical circuitry, biocytin-filling made it possible to not only identify interneurons receiving specific synaptic inputs but also to provide an estimate of the number of synaptic boutons from a presynaptic axon that innervated a postsynaptic interneuron through ultrastructural confirmation. nih.gov This has been particularly useful in determining the very low release probabilities at certain terminals. nih.gov Another study investigating perisomatically projecting GABAergic interneurons in the hippocampus used biocytin filling to reconstruct the neurons and identify their axon terminals, which were then confirmed to express CB1 receptors through immunostaining. jneurosci.org

Correlative Electrophysiological and Anatomical Studies with this compound

A significant strength of this compound is its compatibility with electrophysiological recording techniques, allowing for the direct correlation of a neuron's physiological properties with its anatomical structure. mdpi.comresearchgate.netnih.gov This dual-faceted approach is essential for a comprehensive understanding of neuronal function. mdpi.comresearchgate.netnih.gov

Integration of this compound Labeling with Whole-Cell Patch-Clamp Recording

Biocytin can be included in the internal solution of a patch-clamp pipette. mdpi.comnih.gov During a whole-cell recording, the biocytin diffuses from the pipette into the neuron, effectively labeling it for subsequent morphological analysis. mdpi.comnih.gov This method allows researchers to first characterize the electrophysiological behavior of a neuron and then visualize its complete structure. mdpi.comnih.gov

For successful labeling, it is important to maintain the whole-cell mode for a sufficient duration, typically at least 40 minutes, to allow for adequate diffusion of biocytin throughout the neuron's processes. mdpi.com The resistance of the glass capillary tip is also a factor, with higher resistance tips being more suitable for smaller neurons and lower resistance for larger ones. mdpi.com

Post-Hoc Morphological Recovery of Physiologically Characterized Neurons

Following an electrophysiological recording where biocytin has been introduced into the neuron, the brain slice is fixed and processed for biocytin visualization. mdpi.comnih.gov This is typically achieved by using avidin (B1170675) conjugated to a fluorescent marker or an enzyme that produces a colored reaction product. clinisciences.comarctomsci.commdpi.comnih.gov The labeled neuron can then be reconstructed in three dimensions using confocal microscopy. fondationuniversitaire.be

This post-hoc recovery of morphology is critical for definitively identifying the recorded neuron and analyzing its dendritic and axonal arborizations. biocrick.com It allows researchers to link specific firing patterns and other electrical properties to a particular neuronal cell type with a known morphology. biocrick.com

Analysis of Electrophysiological Properties in Conjunction with Neuronal Architecture

The combination of electrophysiological data and detailed morphological reconstructions enables a powerful analysis of the structure-function relationship in neurons. Researchers can investigate how features of the dendritic tree, such as its length and complexity, influence the integration of synaptic inputs and the generation of action potentials. mdpi.comnih.gov

Research Finding: A study on pyramidal neurons in mice deficient in the deubiquitinase cylindromatosis (CYLD) gene used biocytin labeling in conjunction with whole-cell recordings. mdpi.comnih.gov This approach revealed defects in both the action potentials and the dendritic spines of these neurons, demonstrating a role for CYLD in regulating both the electrophysiological and morphological properties of pyramidal neurons. mdpi.comnih.govnih.gov

Research Finding: In the superficial spinal dorsal horn, whole-cell patch-clamp recordings combined with post-hoc morphological analysis using neurobiotin (a similar tracer) revealed that the majority of neurons exhibiting rebound depolarization had an islet-like morphology. frontiersin.org This finding links a specific electrophysiological property to a distinct neuronal shape.

Identification and Classification of Specific Neuronal Cell Types via this compound

This compound labeling is a powerful tool for the identification and classification of neuronal cell types. biocrick.com While electrophysiological firing patterns can provide initial clues to a neuron's identity, post-hoc morphological analysis is often necessary for definitive classification, especially when dealing with morphologically similar neurons that have different neurochemical identities and functions. biocrick.com

The detailed reconstructions afforded by biocytin labeling allow for quantitative morphological analysis, which can be used to objectively classify neurons. biocrick.com For instance, automated clustering of reconstructions can successfully separate different classes of neurons, such as neocortical basket cells and pyramidal cells. biocrick.com

| Neuronal Cell Type | Key Morphological Features Identified with Biocytin | Associated Electrophysiological Properties | Brain Region |

| Pyramidal Neurons | Teardrop-shaped soma, a cluster of short basal dendrites, and a prominent apical dendrite. mdpi.com | Regular-spiking or burst-firing patterns. mdpi.com | Primary Motor Cortex mdpi.com |

| Medial Spiny Neurons | Small, elliptical somata with densely spiny dendrites. mdpi.comresearchgate.net | Low input resistance, strong inward rectification, and a long latency to the first spike. mdpi.com | Striatum mdpi.com |

| Parvalbumin-Positive Interneurons | Soma with a 16-18 µm diameter, aspiny dendrites, and a dense local axonal plexus. researchgate.net | Fast-spiking firing pattern. researchgate.net | Striatum researchgate.net |

| Perinuclear Zone Neurons | Diverse morphologies, categorized as spiny or aspiny. Some project to the supraoptic nucleus with varicose axons. physiology.org | Faster action potentials than magnocellular neurons and a subthreshold depolarizing hump. physiology.org | Supraoptic Nucleus physiology.org |

| Biocytin Wide-Field Bipolar Cells | Sparsely populated with a broad dendritic arbor that selectively contacts blue cones. clinisciences.commedchemexpress.comarctomsci.com | ON-center response to light. | Rabbit Retina clinisciences.commedchemexpress.comarctomsci.com |

Characterization of Bipolar Cells in Retinal Circuits

This compound and its parent compound, biocytin, have been instrumental in elucidating the complex circuitry of the retina, particularly in the identification and characterization of bipolar cells. Bipolar cells are crucial interneurons that transmit signals from photoreceptors (rods and cones) to ganglion cells.

In the rabbit retina, a specific type of bipolar cell, the biocytin wide-field bipolar cell, has been identified through its selective uptake of biocytin. medchemexpress.comnih.govnih.gov These cells are sparsely populated with broad dendritic and axonal arbors. medchemexpress.comnih.govnih.gov Detailed studies using biocytin labeling combined with immunohistochemistry for cone opsins have revealed that these wide-field bipolar cells selectively contact blue cones. medchemexpress.comnih.govnih.gov This finding was crucial in identifying them as the ON blue cone bipolar cells in the rabbit retina, homologous to those found in primates, mice, and ground squirrels. medchemexpress.comnih.gov

The ability to selectively label these cells with biocytin has allowed for a detailed analysis of their connectivity. It has been shown that the axon terminals of these biocytin-labeled wide-field bipolar cells stratify in a specific layer of the inner plexiform layer, consistent with their function as ON cells. nih.gov This precise anatomical information is vital for understanding how color information is processed in the initial stages of the visual system.

Furthermore, morphometric analysis of biocytin-filled bipolar cells in the rat retina has provided quantitative data on their dendritic and axonal structures. uib.no These studies have shown that while biocytin is effective, it may not always reveal the finest processes compared to other methods, highlighting the importance of choosing the appropriate tracer for specific research questions. uib.no

| Finding | Organism | Cell Type | Significance |

| Selective labeling of wide-field bipolar cells | Rabbit | ON blue cone bipolar cell | Identified a specific bipolar cell type and its selective connectivity to blue cones. medchemexpress.comnih.govnih.gov |

| Axonal stratification in the inner plexiform layer | Rabbit | ON blue cone bipolar cell | Confirmed the "ON" pathway function of these cells based on their anatomical location. nih.gov |

| Morphometric analysis of dendritic and axonal trees | Rat | Bipolar cells | Provided quantitative data on neuronal structure, contributing to models of retinal circuitry. uib.no |

Morphological and Projection Analysis of Interneurons

This compound is a powerful tool for investigating the morphology and projection patterns of various interneurons throughout the nervous system. Interneurons play a critical role in modulating the activity of neural circuits, and understanding their structure is key to understanding their function.

In the supraoptic nucleus, which is involved in hormone release, intracellular recording combined with biocytin or biotinamide (B1199965) filling has been used to characterize the electrophysiological and morphological properties of perinuclear zone (PZ) neurons, which are thought to act as interneurons. nih.gov This technique revealed that PZ neurons are electrophysiologically distinct from the main neurosecretory neurons and have diverse morphologies, with some projecting to the supraoptic nucleus. nih.gov

Studies in the dorsal striatum have also utilized biocytin to analyze the action potentials and morphology of interneurons, helping to distinguish them from projection neurons. dntb.gov.ua In the neocortex of mice and humans, biocytin filling of parvalbumin-positive (PV+) fast-spiking interneurons has been combined with super-resolution imaging to study the relationship between their axonal morphology and myelination patterns. elifesciences.org These studies have revealed that local axonal features, such as diameter and the distance between branches, are predictive of where myelin sheaths will form on the axon. elifesciences.org

A significant advantage of biocytin is its ability to be used for both anterograde and retrograde tracing. biocrick.comresearchgate.net This allows researchers to map the connections of a single neuron in both directions, providing a more complete picture of its place within a circuit. For example, in the telencephalon of the fire-bellied toad, biocytin labeling was used to study the morphology and axonal projection patterns of neurons, revealing intricate details of their connections. biocrick.com

The combination of whole-cell patch-clamp recording with biocytin labeling is a particularly powerful approach. nih.gov This allows for the direct correlation of a neuron's physiological properties with its detailed anatomical structure. This has been applied to study various interneuron types, including PV interneurons in the striatum, providing a comprehensive understanding of their characteristics. nih.govresearchgate.net

| Research Focus | Brain Region | Key Findings |

| Characterization of interneurons | Supraoptic Nucleus | PZ neurons are electrophysiologically and morphologically distinct from neurosecretory cells. nih.gov |

| Myelination of interneurons | Neocortex (Mouse, Human) | Axonal morphology (diameter and interbranch distance) guides the myelination of PV+ interneurons. elifesciences.org |

| Anterograde and retrograde tracing | Telencephalon (Toad) | Detailed mapping of neuronal morphology and projection patterns. biocrick.com |

| Linking physiology and morphology | Striatum | Correlation of fast-spiking firing patterns with the specific morphology of PV interneurons. nih.govresearchgate.net |

Detailed Studies of Pyramidal Neurons and Their Subtypes

Pyramidal neurons are the principal excitatory neurons in the cerebral cortex and are fundamental to higher cognitive functions. This compound has been extensively used to study their morphology, connectivity, and electrophysiological properties.

In the primary visual cortex (V1) of mice, biocytin filling of layer 2/3 pyramidal cells has been used to investigate their synaptic targets. plos.org These studies have revealed that, in contrast to cats and monkeys, mouse pyramidal cells form a surprisingly high proportion of their synapses onto smooth (GABAergic) interneurons. plos.org This suggests a different wiring strategy in the rodent visual cortex compared to higher mammals.

Combining whole-cell recording with biocytin labeling has become a standard technique for characterizing pyramidal neurons. nih.govresearchgate.net This approach allows researchers to record the electrical activity of a neuron, such as its firing pattern in response to current injection, and then visualize its complete dendritic and axonal arborization. nih.govresearchgate.netresearchgate.net This has been used to identify and characterize different subtypes of pyramidal neurons, for instance, distinguishing between regular-firing and burst-firing types. nih.govresearchgate.net

Detailed morphological analysis of biocytin-filled pyramidal neurons reveals characteristic features, such as a triangular-shaped soma, a prominent apical dendrite, and numerous basal dendrites. researchgate.net Quantitative analysis of these structures, including dendritic length, branching patterns (using Sholl analysis), and spine density, provides crucial data for understanding the integrative properties of these neurons. nih.gov Such studies have been instrumental in identifying morphological abnormalities in mouse models of neurological diseases. nih.gov

The permanence of biocytin labeling, when tissue is properly processed, allows for long-term preservation of exquisitely detailed neuronal structures, creating a vital link between functional and structural studies. nih.gov This has been particularly valuable in studies correlating the physiological and pharmacological properties of identified pyramidal neurons with their anatomical characteristics. nih.gov

| Study Area | Key Findings | Significance |

| Synaptic targets in V1 | Mouse pyramidal cells form a high proportion of synapses onto GABAergic interneurons. plos.org | Suggests a distinct cortical wiring strategy in rodents compared to higher mammals. |

| Electrophysiological and morphological correlation | Pyramidal neurons exhibit distinct firing patterns (e.g., regular-spiking) that can be linked to their specific morphology. nih.govresearchgate.netresearchgate.net | Allows for a comprehensive classification of pyramidal neuron subtypes. |

| Quantitative morphometry | Detailed analysis of dendritic length, branching, and spine density is possible with biocytin labeling. nih.gov | Provides a basis for understanding neuronal computation and identifying pathological changes. |

| Long-term anatomical preservation | Biocytin-filled neurons can be preserved for extended periods, enabling detailed and lasting anatomical records. nih.gov | Facilitates the integration of data from physiological and anatomical studies over time. |

Biochemical and Enzymatic Investigations of Biocytin Amide

Enzymatic Degradation of Biocytin (B1667093) Amide

Biotinidase-Mediated Hydrolysis of the Amide Linkage

Biotinidase is a critical enzyme in the human body responsible for the recycling of biotin (B1667282), an essential B vitamin. nih.govmdpi.com Its primary role is to cleave the amide bond between biotin and lysine (B10760008) residues in the breakdown products of carboxylase enzymes, a process that liberates free biotin for reuse. mdpi.comresearchgate.netcaldic.com This natural substrate for biotinidase is known as biocytin. mdpi.comresearchgate.netwikipedia.org Biocytin amide, a synthetic analogue, is also a substrate for this enzyme. uniprot.orguniprot.org

The enzymatic action of biotinidase on this compound involves the hydrolysis of the terminal amide linkage, which results in the production of biocytin and ammonia (B1221849). uniprot.orguniprot.org This reaction is analogous to the cleavage of biocytin, where the enzyme breaks the amide bond to yield biotin and lysine. researchgate.netwikigenes.orgkegg.jp The ability of biotinidase to hydrolyze the amide bond in various biotin derivatives, including this compound, underscores its broader specificity for biotin amides and esters. igem.orggenome.jpwikipedia.org

The process of biotin recycling is vital, as the body cannot synthesize biotin and must obtain it from dietary sources or through this recycling pathway. mdpi.commdpi.com When holocarboxylases (the active forms of carboxylase enzymes) are degraded, biocytin is produced. mdpi.commdpi.com Biotinidase then acts on biocytin to release free biotin, completing the biotin cycle. mdpi.comresearchgate.net A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in a state of biotin deficiency with various neurological and cutaneous symptoms. mdpi.comresearchgate.net

Structural Determinants of Biotinidase-Biocytin Amide Interaction

The interaction between biotinidase and its substrates is governed by specific structural features that allow for recognition and catalysis. The biotin moiety itself is a crucial element for binding to the enzyme's active site. nih.gov The enzyme's active site contains a cysteine residue that is proposed to form a biotinyl-thioester intermediate during the cleavage of biocytin. nih.govnih.gov

While the natural substrate is biocytin, which contains a lysine residue, studies have shown that biotinidase can hydrolyze other biotin amides and esters. igem.org This indicates that while the lysine side chain is important for optimal activity, it is not an absolute requirement for substrate recognition. The enzyme can accommodate variations in the structure of the amine component of the amide bond. However, significant changes, such as increasing the length of a peptide attached to biotin, can diminish the enzyme's activity. igem.org This suggests that steric hindrance plays a role in the enzyme-substrate interaction.

The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the amide bond. nih.gov The active site architecture, including the positioning of key amino acid residues, facilitates this reaction. For instance, in human biotinidase, specific glutamate, lysine, and cysteine residues are thought to be highly conserved and essential for its catalytic function. nih.gov

Impact of Amide Bond Modifications on Enzymatic Stability

Modifications to the amide bond of biotin derivatives can significantly affect their stability against hydrolysis by biotinidase. This principle is important for the design of biotinylated molecules for various biotechnological and therapeutic applications where resistance to cleavage is desired. rsc.orgrsc.org

One strategy to increase stability is to replace the amide bond with a linkage that is not recognized or is poorly hydrolyzed by biotinidase. For example, replacing the natural amide bond with a triazole linkage has been shown to create biotin conjugates that are highly resistant to biotinidase. rsc.orgrsc.orgresearchgate.net This is because the triazole ring is an isostere of the amide bond but is not susceptible to the hydrolytic action of the enzyme.

Introducing steric bulk near the amide bond can also confer resistance to biotinidase. For instance, biotinyl valine is known to be resistant to biotinidase, likely due to the steric hindrance from the valine side chain. igem.org Similarly, incorporating a proline residue, which introduces an N-substituent and steric hindrance alpha to the amide nitrogen, is another approach to increase stability. igem.org Conversely, derivatives that closely mimic the structure of biocytin, such as defero-desaminolysyl-biotin (DLB), are rapidly degraded by biotinidase. nih.gov The stability of biotin derivatives in the presence of biotinidase is a critical factor in their design for applications such as pre-targeted cancer therapy and imaging. rsc.orgrsc.orgnih.gov

This compound as a Substrate in Biochemical Assays

Utilization in Biotinidase Activity Quantification Assays

This compound and other artificial substrates are widely used in assays to quantify biotinidase activity. iris-biotech.de These assays are fundamental for the diagnosis of biotinidase deficiency, a condition included in newborn screening programs in many countries. service.gov.ukfrontiersin.orgjcpsp.pk The assays work on the principle that biotinidase cleaves the amide bond of a synthetic substrate, releasing a product that can be detected and quantified. researchgate.netlacar-mdx.comajrconline.org

Several types of assays have been developed:

Colorimetric Assays: A common method uses N-biotinyl-p-aminobenzoic acid (B-PABA) as the substrate. frontiersin.orgresearchgate.net Biotinidase cleaves B-PABA to release p-aminobenzoic acid (PABA), which is then converted into a purple-colored compound through a diazotization reaction. researchgate.netlacar-mdx.comajrconline.org The intensity of the color is proportional to the biotinidase activity. lacar-mdx.com

Fluorometric Assays: These assays often use biotinyl-6-aminoquinoline (B1208879) as a substrate. service.gov.ukjcpsp.pk The cleavage of this substrate by biotinidase releases the fluorescent molecule 6-aminoquinoline, and the resulting fluorescence is measured to determine enzyme activity. service.gov.uk Fluorometric assays are generally considered more sensitive and precise than colorimetric methods. service.gov.uk

Radioassays: A highly sensitive method involves the use of a radiolabeled biotin derivative, such as N-[beta-(4-OH-3-125I-phenyl)ethyl]-biotinamide, in conjunction with biocytin. nih.gov The cleavage of the radiolabeled substrate is measured to determine biotinidase activity. nih.gov

These assays can be performed on various biological samples, including serum, plasma, and dried blood spots. service.gov.ukresearchgate.netajrconline.org

| Substrate | Principle of Detection | Advantages | Disadvantages |

|---|---|---|---|

| This compound | Enzymatic cleavage releases ammonia or biocytin, which can be detected by coupled enzymatic reactions or avidin-binding assays. | High specificity for biotinidase. | May require coupled enzyme systems for detection, which can add complexity. |

| N-biotinyl-p-aminobenzoic acid (B-PABA) | Colorimetric detection of released p-aminobenzoic acid after a chemical reaction. researchgate.netlacar-mdx.comajrconline.org | Simple and cost-effective. phe.org.uk | Can be prone to interference from other substances like aromatic amines (e.g., sulfa drugs), leading to false-positive results. mdpi.comresearchgate.net |

| Biotinyl-6-aminoquinoline | Fluorometric detection of released 6-aminoquinoline. service.gov.ukjcpsp.pk | High sensitivity and precision. service.gov.uk | The substrate can be more expensive. service.gov.uk |

| Radiolabeled Biotin Derivatives | Detection of radioactivity released from the substrate. nih.gov | Very high sensitivity. nih.gov | Requires handling of radioactive materials and is more labor-intensive and expensive. service.gov.uk |

Application in Carboxyltransferase Enzyme Kinetics and Mechanism Studies

While not a direct substrate, biocytin and its analogues, by extension including this compound, are valuable tools in the study of carboxyltransferase enzymes. Carboxyltransferases are components of acetyl-CoA carboxylase (ACC), a multi-enzyme complex that catalyzes a key step in fatty acid synthesis. oup.compnas.orgresearchgate.net The carboxyltransferase component is responsible for transferring a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. oup.compnas.org

In in vitro assays of carboxyltransferase activity, the reaction is often run in the reverse direction, using malonyl-CoA and a biotin analogue as substrates. oup.compnas.orglsu.edu Biocytin is frequently used in these assays instead of biotin because it results in a significantly higher maximal velocity (Vmax), making the reaction easier to measure. oup.comlsu.edu The use of biocytin allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and Vmax for the carboxyltransferase. oup.compnas.org

Comparative Analysis of this compound and Biotin as Enzyme Substrates

The roles of this compound and free biotin as enzyme substrates are distinct, primarily defined by the actions of two key enzyme classes: biotinidase and carboxylases.

Biotinidase: The primary enzymatic role of this compound is to serve as the natural substrate for the enzyme biotinidase (EC 3.5.1.12). wikipedia.orgwikipedia.orgresearchgate.net Biotinidase catalyzes the hydrolysis of the amide bond in this compound, releasing free biotin and lysine. wikipedia.org This function is crucial for two main physiological processes: the release of biotin from dietary proteins for absorption and the recycling of biotin from the breakdown of the body's own biotin-dependent enzymes (holocarboxylases). wikipedia.orgudel.edubiochimicaclinica.it In this context, free biotin is the product of the biotinidase reaction, not its substrate. Deficiencies in biotinidase activity prevent this recycling, leading to a state of biotin deficiency because the vitamin cannot be cleaved from biocytin. wikipedia.orgudel.edu

Carboxylases: Biotin-dependent carboxylases are enzymes that require biotin as a covalently bound cofactor to catalyze essential metabolic reactions, such as the synthesis of fatty acids and glucose. biochimicaclinica.itthermofisher.comnih.gov The enzyme holocarboxylase synthetase is responsible for attaching biotin to a specific lysine residue within these apo-carboxylases, forming the active holo-enzyme. udel.edunih.gov While free biotin is the typical substrate for holocarboxylase synthetase, studies on the reverse reactions of some carboxylases have shown that biocytin can also act as a substrate. For instance, in the carboxyltransferase reaction of pyruvate (B1213749) carboxylase, biocytin was found to be a more effective substrate than free biotin in enhancing the rate of oxaloacetate decarboxylation. marquette.edu This suggests that the lysine moiety in biocytin can facilitate more efficient binding or catalytic activity in certain enzymatic contexts compared to the free valeric acid side chain of biotin. marquette.edu

| Enzyme | Role of this compound | Role of Free Biotin | Key Function |

|---|---|---|---|

| Biotinidase | Primary Substrate | Product | Cleaves the amide bond to recycle biotin for reuse. wikipedia.orgwikipedia.org |

| Carboxylases (e.g., Pyruvate Carboxylase) | Can act as an effective substrate in certain reactions (e.g., decarboxylation). marquette.edu | Cofactor attached by holocarboxylase synthetase to form active enzymes. nih.gov | Essential for metabolic processes like gluconeogenesis and fatty acid synthesis. thermofisher.com |

Molecular Interactions of this compound with Biotin-Binding Proteins

This compound, like its parent molecule biotin, exhibits a remarkably strong and specific interaction with the tetrameric proteins avidin (B1170675) (found in egg whites) and streptavidin (isolated from Streptomyces avidinii). This interaction is one of the strongest non-covalent bonds known in biology.

High-Affinity Binding Characteristics with Avidin and Streptavidin

The binding of this compound to avidin and streptavidin is characterized by an exceptionally high affinity. The dissociation constant (K_D) for this interaction is in the femtomolar range (K_D ~ 10⁻¹⁵ M), signifying a virtually irreversible bond under physiological conditions. mdpi.complos.orgnih.govnih.gov This extraordinary affinity is the foundation for the widespread use of the biotin-avidin/streptavidin system in a vast array of biotechnological applications. thermofisher.com The addition of the lysine residue in biocytin does not significantly impede its ability to bind tightly within the deep binding pocket of these proteins, and its binding strength is considered equivalent to that of free biotin.

Thermodynamic and Kinetic Parameters of this compound-Protein Complex Formation

Detailed kinetic studies have revealed that the formation of the this compound-protein complex, while thermodynamically highly favorable, is kinetically complex. The association rate constants (k_on) are slower than what would be expected for a purely diffusion-controlled reaction (which are typically around 10⁹ M⁻¹s⁻¹). plos.orgnih.govnih.gov

Research using fluorescently labeled biocytin (biocytin-Oregon Green, or BcO) has provided specific kinetic data. nih.govresearchgate.net The k_on values for streptavidin are generally faster than those for avidin, suggesting the binding sites of avidin may be less accessible. plos.orgresearchgate.net Furthermore, the association process shows a strong temperature dependence, with large activation energies (E_a) ranging from 6 to 15 kcal/mol. plos.orgnih.govnih.gov This high activation energy barrier confirms that the binding is not simply limited by diffusion but involves significant conformational rearrangements. plos.orgnih.gov Studies have also shown that the binding mechanism is temperature-dependent; for the streptavidin-biotin interaction, the process is enthalpically-driven at higher temperatures (30–40 °C) and becomes entropically-driven at lower temperatures (15–25 °C). aimspress.comaimspress.com

| Parameter | Avidin | Streptavidin | Significance |

|---|---|---|---|

| Dissociation Constant (K_D) | ~10⁻¹⁵ M plos.org | ~10⁻¹⁴ M mdpi.com | Indicates extremely high-affinity, near-irreversible binding. |

| Association Rate Constant (k_on) | Slower than streptavidin plos.org | 1.73 x 10⁷ M⁻¹s⁻¹ (for labeled biocytin at 10°C) nih.gov | Slower than diffusion-limited, suggesting a multi-step binding process. plos.org |

| Activation Energy (E_a) | 6–15 kcal/mol nih.gov | High barrier indicates significant conformational changes are required for binding. plos.org | |

| Thermodynamic Driver | Temperature-dependent (Enthalpy vs. Entropy) aimspress.com | The nature of the driving force for binding changes with temperature. |

Conformational Changes Induced by this compound Binding to Avidin/Streptavidin

Spectroscopic analyses, including FT-Raman and FT-IR, have confirmed that binding induces structural modifications in the protein, primarily due to changes in hydrogen bonding with the ligand. cnr.it These changes are mainly attributed to conformational shifts in the surface loop connecting the β-strands of the protein's β-barrel structure. cnr.it The binding event also leads to a more ordered and "tight" protein structure. cnr.it This increased structural order is directly linked to a dramatic enhancement in the thermal stability of the protein. For example, the midpoint temperature of thermal denaturation (T_m) for streptavidin increases from 75°C to 112°C upon saturation with biotin.

Furthermore, fluorescence spectroscopy reveals that the binding event alters the local environment of tryptophan residues within the binding pocket. This results in a quenching (reduction) of the intrinsic tryptophan fluorescence and a noticeable blue shift in the emission wavelength, providing another clear indicator of the conformational changes occurring upon complex formation. aimspress.com

Cellular and Molecular Mechanisms of Biocytin Amide Interaction

Mechanisms of Cellular Uptake of Biocytin (B1667093) Amide and its Conjugates

The entry of biocytin amide and its related conjugates into cells is a complex process governed by specific transport systems and non-specific pathways. The efficiency of this uptake is significantly influenced by the chemical structure of the molecule, particularly the modification of biotin's carboxylic acid group to an amide.

Carrier-mediated transport is a primary mechanism for the cellular uptake of many essential molecules, including vitamins. slideshare.netias.ac.in For biotin (B1667282), several transporters have been identified. mdpi.com The main transporter for biotin is the sodium-dependent multivitamin transporter (SMVT), but other systems like the monocarboxylate transporter 1 (MCT1) also play a role, particularly in certain cell types like lymphoid cells. tandfonline.comtadbirsalamat.com

However, the modification of biotin's carboxylic acid to form an amide, as in biocytin, significantly alters its interaction with these transporters. Studies have shown that while biotin is readily transported by these carrier systems, biocytin's uptake via these specific transporters is considerably less efficient. tandfonline.comnih.gov Research using rat intestine demonstrated that while biotin transport is inhibited by structural analogues, including biocytin, this suggests some level of interaction with the carrier system, even if it's not efficiently transported. nih.gov

The Sodium-Dependent Multivitamin Transporter (SMVT), a product of the SLC5A6 gene, is a key player in the intestinal absorption and cellular uptake of biotin. mdpi.comuniprot.org This transporter utilizes a sodium ion gradient to move biotin across the cell membrane. tandfonline.com Structure-activity relationship studies have consistently shown that a free carboxylic acid group on the valeric acid side chain of biotin is essential for its recognition and transport by SMVT. tandfonline.comnih.gov

Consequently, biocytin, which has this carboxylic acid group converted to an amide, is not a substrate for SMVT. tandfonline.com Multiple studies have confirmed that biocytin does not compete with biotin for uptake via SMVT. tandfonline.comnih.govnih.gov For instance, in human intestinal cell lines like Caco-2 and human-derived retinoblastoma cells (Y-79), biocytin showed no significant inhibitory effect on the uptake of radiolabeled biotin, indicating it does not effectively bind to or get transported by SMVT. tandfonline.com This lack of interaction with SMVT is a critical factor influencing the cellular uptake pathways available to biocytin. The primary role of SMVT is in the uptake of free biotin, and its deletion in mouse models leads to biotin deficiency and intestinal inflammation. nih.gov

Table 1: Effect of Biocytin on [³H]Biotin Uptake in Different Cell Lines

| Cell Line | Biocytin Concentration | Inhibition of [³H]Biotin Uptake | Reference |

| Human Intestinal Caco-2 | 25 µM | No significant inhibition | tandfonline.com |

| Human Retinoblastoma Y-79 | 1 mM | No inhibitory effect | tandfonline.com |

| Human Hepatoma Hep G2 | Not specified | No significant inhibition | nih.gov |

Given the inefficiency of carrier-mediated transport for biocytin, non-specific internalization pathways such as pinocytosis are likely to play a more significant role in its cellular uptake. nih.gov Pinocytosis is a form of endocytosis where the cell engulfs extracellular fluid, including solutes like biocytin. thermofisher.com This process is less specific than carrier-mediated transport and is a common route for the uptake of various molecules, including some nanoparticles and macromolecules. washington.edubiorxiv.org

The positive charge that can be present on biocytin derivatives under physiological pH may influence their interaction with the negatively charged cell membrane, potentially promoting uptake through adsorptive pinocytosis. nih.gov While direct quantitative data on the contribution of pinocytosis to biocytin uptake is limited, the general understanding of cellular transport mechanisms suggests it as a plausible and significant route, especially for molecules that are poor substrates for specific transporters. thermofisher.comuzh.ch

The modification of biotin's carboxyl group to an amide linkage in biocytin is the single most important factor determining its cellular transport characteristics. This chemical change fundamentally alters the molecule's ability to interact with specific transporters like SMVT, which are finely tuned to recognize the free carboxyl group of biotin. tandfonline.com

Pinocytosis and Other Non-Specific Internalization Pathways

Intracellular Fate and Distribution of this compound

Once inside the cell, the journey of this compound continues as it is trafficked through various intracellular compartments.

Following uptake, particularly through endocytic pathways like pinocytosis, biocytin becomes enclosed within intracellular vesicles. mdpi.com This marks the beginning of its journey through the endosomal system. Vesicular transport is a fundamental process for moving molecules between different organelles within the cell. frontiersin.org

The initial vesicles containing biocytin are likely to fuse with early endosomes. From there, the cargo can be sorted to different destinations, including recycling back to the plasma membrane, transport to late endosomes, and eventual delivery to lysosomes for degradation. mdpi.com The specific trafficking route of biocytin-containing vesicles may be influenced by the properties of the biocytin conjugate itself. For instance, modifications to the biocytin molecule can alter its intracellular distribution. nih.gov

Phosphorylation events on proteins associated with vesicles play a critical role in regulating their trafficking and fusion with target membranes. numberanalytics.com While specific studies on the role of phosphorylation in biocytin trafficking are lacking, it is a general mechanism governing vesicular transport. The endosomal pathway is also a critical consideration for the delivery of drugs and other molecules into the cell, with escape from the endosome often being a necessary step for the cargo to reach its intracellular target. frontiersin.org

Subcellular Compartmentalization and Localization within Cells

The utility of this compound as a neuroanatomical and cellular tracer is fundamentally linked to its distribution and localization within the cell following introduction. Once it crosses the cell membrane, typically through microinjection or diffusion from a patch-pipette, this compound disperses throughout the intracellular environment, providing a comprehensive label of the cell's architecture. mdpi.comnih.govinterchim.fr Its small molecular size and solubility facilitate rapid diffusion into the most delicate and distant cellular processes. mdpi.com

Research has identified this compound in several key subcellular compartments. Its distribution is not uniform but is dependent on the cell type and the specific metabolic and transport pathways present. In neurons, where it is most extensively used, this compound fills the entire cell, allowing for detailed morphological reconstruction. nih.govresearchgate.net This includes the soma, the full extent of the dendritic arbor including dendritic spines, and the entire axonal network, including terminal boutons. mdpi.comnih.gov This comprehensive intracellular filling is a primary advantage over other tracers that may not distribute as completely. mdpi.combiocrick.com

Beyond its general cytosolic distribution in neurons, biocytin has been identified in specific organelles. The Human Metabolome Database lists its presence in the following cellular locations:

Extracellular space hmdb.ca

Mitochondrion hmdb.ca

Nucleus hmdb.ca

The localization within mitochondria is of particular interest given the organelle's role in cellular metabolism. However, studies on biotin transport into mitochondria have shown that preloading the organelles with biocytin did not cause a significant stimulation in biotin uptake, indicating a complex and not fully understood transport mechanism at the mitochondrial membrane. acs.org

Derivatives of biocytin, such as biocytin hydrazide, have been specifically utilized to label components on the cell surface. elifesciences.orgbiotium.com This technique involves the chemical oxidation of vicinal diols on cell surface glycoproteins to form aldehydes, which then react with the hydrazide moiety of the tracer. elifesciences.org This demonstrates that while biocytin itself is primarily a tool for visualizing intracellular space, its chemical structure can be modified to target it to specific subcellular regions like the plasma membrane.

The subcellular trafficking of this compound is crucial for its function as a long-range neuronal tracer. It undergoes both anterograde (from the cell body to the axon terminal) and retrograde (from the axon terminal to the cell body) axonal transport. nih.govbiocrick.com This bidirectional movement allows for the mapping of complex neural circuits by revealing both the projection targets of a neuron and the inputs it receives. The velocity of this transport can be substantial; for instance, a fluorescent conjugate, TMR Biocytin, was observed to have an initial fiber transport velocity of 5.4 mm/h. biocrick.com

The table below summarizes key research findings regarding the subcellular localization of this compound and its derivatives.

Table 1: Subcellular Localization of this compound and Derivatives

| Subcellular Location/Structure | Cell Type/Context | Method of Introduction/Detection | Key Finding/Observation | Citation(s) |

| Cytosol (General) | Neurons (Pyramidal, Medial Spiny, Parvalbumin) | Whole-cell patch-clamp recording with biocytin-filled pipette | Fills the entire neuron, enabling visualization of overall morphology. | mdpi.comnih.gov |

| Dendrites & Dendritic Spines | Pyramidal Neurons | Intracellular filling via patch-pipette | Allows for detailed analysis of dendritic length, branching, and spine density. | mdpi.comnih.gov |

| Axons & Axon Terminals | Neurons in various brain regions (e.g., motor cortex) | Microinjection | Undergoes anterograde and retrograde transport to label entire axonal arborizations and terminals. | nih.govbiocrick.com |

| Nucleus | General | Metabolomic analysis | Listed as a subcellular location in the Human Metabolome Database. | hmdb.ca |

| Mitochondrion | General | Metabolomic analysis; In vitro uptake assays | Listed as a subcellular location. hmdb.ca Uptake mechanisms appear distinct from general biotin transport. acs.org | hmdb.caacs.org |

| Cell Surface (Glycoproteins) | General (e.g., HEK293 cells) | Extracellular application of biocytin hydrazide following oxidation | Covalently labels glycoproteins on the external plasma membrane. | elifesciences.org |

| Extracellular Space | General | Metabolomic analysis | Found in the extracellular compartment. | hmdb.ca |

Bioconjugation and Functionalization Strategies Involving Biocytin Amide

Strategies for Covalent Attachment of Biocytin (B1667093) Amide to Biological Molecules

The covalent attachment of biocytin amide to biological molecules is a cornerstone of its application in research and diagnostics. This process involves the formation of stable chemical bonds between this compound and the target molecule, ensuring the biotin (B1667282) moiety remains securely attached for subsequent detection or interaction with avidin (B1170675) or streptavidin. caymanchem.com

Amine-Reactive Coupling Chemistries for this compound

A predominant method for conjugating biocytin to biomolecules is through amine-reactive coupling. This approach targets the primary amines present on the surface of most proteins. thermofisher.com

N-hydroxysuccinimide (NHS) Esters: NHS esters of biotin are widely used amine-reactive reagents. igem.org They react with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds. igem.orgsartorius.com The reaction is efficient under mild alkaline conditions (pH 7-9). thermofisher.com Sulfo-NHS esters, a water-soluble variant, are particularly useful for labeling cell surface proteins as their charged nature prevents them from crossing the cell membrane. thermofisher.com

Carbodiimide Chemistry: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxyl group of biocytin, which can then react with primary amines on a target molecule to form an amide bond. sartorius.comnih.gov This method is a common technique for covalently linking ligands to surfaces. nih.gov

| Coupling Chemistry | Reactive Group on Biocytin | Target Functional Group | Resulting Bond | Key Features |

| NHS Ester | Activated Carboxyl (as NHS ester) | Primary Amine (-NH2) | Amide | High reactivity and stability; Sulfo-NHS variant for aqueous solubility. thermofisher.comigem.org |

| Carbodiimide (EDC) | Carboxyl (-COOH) | Primary Amine (-NH2) | Amide | Activates carboxyl group for reaction with amines. sartorius.comnih.gov |

Site-Directed Conjugation Techniques with this compound

Site-directed conjugation offers greater control over the location of this compound attachment, which can be crucial for preserving the biological activity of the labeled molecule.

Thiol-Reactive Chemistry: For biomolecules containing sulfhydryl groups (thiols), such as those from cysteine residues, maleimide-activated biotin derivatives can be used. This allows for specific labeling at these sites. nih.gov

Carbonyl-Reactive Chemistry: Biocytin hydrazide, a derivative of biocytin, can react with aldehydes and ketones. thermofisher.com This is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized with periodate (B1199274) to generate aldehydes, allowing for site-specific biotinylation away from the protein's active sites. thermofisher.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been employed to create a triazole linkage as a stable isostere of the natural amide bond in biocytin conjugates. rsc.org This approach has been used to synthesize biotinidase-resistant probes. rsc.org

Linker Chemistry in this compound Conjugates and its Influence on Functionality

The linker, or spacer arm, connecting biocytin to the biological molecule plays a critical role in the functionality of the conjugate. nih.govsymeres.com

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be either stable (non-cleavable) or to be cleaved under specific conditions (cleavable). symeres.comnih.gov Cleavable linkers are often used in applications like antibody-drug conjugates (ADCs) where the release of a payload at a target site is desired. symeres.comnih.gov Non-cleavable linkers provide a stable connection for applications where the biotin tag is used for detection or immobilization. nih.gov

Hydrophilicity: The hydrophobicity of a conjugate can affect its solubility and potential for aggregation. Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can increase the water solubility of the final bioconjugate. thermofisher.com

Design and Synthesis of Novel this compound Derivatives

The versatility of this compound has led to the design and synthesis of a wide array of derivatives with tailored properties for specific applications. nih.govacs.org

Development of Stable this compound Analogs with Modified Amide Linkages

To enhance the stability of biocytin conjugates, particularly against enzymatic degradation by biotinidase, researchers have developed analogs with modified amide linkages. rsc.org

Triazole Linkages: As mentioned earlier, replacing the amide bond with a 1,2,3-triazole ring via click chemistry results in a biotinidase-resistant conjugate that maintains high-affinity binding to avidin. rsc.org This strategy has been applied to create stable contrast agents for medical imaging. rsc.org

Inverse Amide Bonds: Norbiotinamine, an alternative to biotin, can be coupled to the carboxylic group of amino acids to create peptides with an "inverse" amide linkage. This modification can alter the properties and enzymatic susceptibility of the resulting conjugate. medchemexpress.com

Synthesis of Fluorescently Tagged this compound Probes

The combination of biotin's high-affinity interaction and the sensitivity of fluorescence detection has driven the synthesis of fluorescently tagged this compound probes. researchgate.netavantiresearch.com

Common Fluorophores: A variety of fluorescent dyes, such as fluorescein (B123965) and Oregon Green, have been conjugated to biocytin. researchgate.net The choice of fluorophore depends on the desired excitation and emission wavelengths for a particular application. avantiresearch.com For instance, N-d-Biotinyl-7-amino-4-methylcoumarin is a derivative that incorporates a coumarin (B35378) fluorophore. scbt.com

Synthesis Strategies: The synthesis of these probes typically involves coupling a reactive derivative of the fluorophore to the amino group of biocytin or a biocytin derivative. nih.gov For example, a fluorescent probe for the NLRP3 protein was synthesized by coupling a coumarin dye to a biocytin-containing ligand. nih.gov The properties of the resulting probe, such as its binding affinity, can be influenced by the linker used to connect the fluorophore and the biocytin moiety. nih.gov

Research Findings on Fluorescent Biocytin Probes: A study comparing different fluorescently labeled biotin probes found that a probe with a longer spacer arm between the biotin and the fluorescent dye (Oregon green 488 Biocytin) exhibited different kinetic properties compared to one with a shorter spacer (Biotin-4-fluorescein). researchgate.netresearchgate.net This highlights the importance of linker design in the performance of such probes.

| Derivative Type | Modification | Purpose | Example Application |

| Stable Analog | Triazole linkage replacing amide bond | Resistance to biotinidase cleavage | Biotinidase-resistant imaging agents rsc.org |

| Fluorescent Probe | Covalent attachment of a fluorophore | Visualization and detection | Cellular imaging, binding assays researchgate.netnih.gov |

Integration of this compound into Multimodal Imaging Agents

The unique structure of this compound, featuring the high-affinity biotin tag and a reactive amine, makes it an excellent component for building multimodal imaging agents. These sophisticated probes allow for the visualization of biological structures and processes across different scales and imaging modalities, such as Magnetic Resonance Imaging (MRI) and fluorescence microscopy.

Researchers have successfully functionalized biocytin by covalently linking it to reporter moieties for different imaging techniques. medchemexpress.com A key strategy involves coupling a gadolinium (Gd³⁺) chelate, like Gd-DOTA, to the biocytin backbone to create an MRI contrast agent. creative-proteomics.comthermofisher.com The primary amine of a macrocyclic chelator can be coupled to the carboxylic acid of biocytin via an amide bond, yielding a bifunctional molecule. thermofisher.com This design allows for in vivo tracking of the agent using T1-weighted MRI, providing large-scale anatomical and connectivity data in neuroscience research. thermofisher.com Simultaneously, the free biotin moiety remains available for binding to avidin or streptavidin conjugates, enabling subsequent ex vivo histological analysis with light or electron microscopy on the same tissue. medchemexpress.comthermofisher.com This dual functionality is critical for correlating macroscopic observations from live imaging with microscopic cellular details post-mortem. thermofisher.com

In addition to MRI, this compound derivatives are integrated into fluorescent probes. Quantum dots (QDs), which are semiconductor nanocrystals with bright and photostable fluorescence, can be functionalized with biocytin. cloud-clone.com One method involves using peptide coatings on the QDs that present a terminal cysteine residue. cloud-clone.comscbt.com These thiol groups can then react with a maleimide-activated biocytin derivative (biocytin maleimide) to form a stable thioether linkage, effectively tethering the biotin moiety to the QD surface. cloud-clone.comscbt.com These biocytin-functionalized QDs can then be used for highly sensitive fluorescence imaging and tracking of biological molecules in living cells. scbt.com The combination of these approaches paves the way for agents that are visible in both MRI and optical microscopy experiments. medchemexpress.comchemimpex.com

Table 1: Examples of this compound-Based Multimodal Imaging Agents

| Agent Type | Biocytin Derivative Strategy | Imaging Modality 1 | Imaging Modality 2 | Application |

| Gd-Biocytin Conjugate | Amide bond formation between biocytin's carboxylic acid and an amine-functionalized Gd-DO3A macrocycle. thermofisher.com | MRI (in vivo) | Histology/Microscopy (ex vivo) | Neuronal tract tracing and brain connectivity studies. thermofisher.com |

| Quantum Dot-Biocytin | Maleimide-activated biocytin conjugated to thiol groups on peptide-coated quantum dots (CdSe/CdS/ZnS). cloud-clone.com | Fluorescence Imaging (in vitro/in vivo) | Electron Microscopy | Single-particle tracking and labeling of cellular components. cloud-clone.comscbt.com |

| Biotinylated Dextran-Gd | A macrocyclic Gd-based precursor containing biotin is attached to dextran (B179266) amine. collinsdictionary.com | MRI (in vivo) | Light Microscopy (ex vivo) | Long-term neuronal projection tracing. collinsdictionary.com |

Applications of this compound Conjugates in Research Probes and Systems

The conjugation of this compound to various molecules and materials leverages the extraordinarily strong and specific interaction between biotin and avidin proteins (avidin, streptavidin) (Kₐ ≈ 10¹⁵ M⁻¹). thermofisher.com This principle underpins its use in a wide array of research applications, from purification to detection.

Development of Biotinylated Probes for Affinity Purification Methodologies

Affinity purification is a powerful technique used to isolate a specific protein or molecular complex from a heterogeneous mixture. thermofisher.com By attaching a this compound "tag" to a molecule of interest (the "bait"), researchers can create a probe for use in pull-down assays and affinity chromatography. creative-proteomics.comthermofisher.com

The process involves conjugating this compound to a target-specific molecule, such as a peptide, drug, or ligand. chemimpex.com This biotinylated probe is then introduced into a complex biological sample, like a cell lysate. nih.gov The probe binds to its specific interacting partners (the "prey"). Subsequently, the entire complex is captured and isolated from the lysate using a solid support, typically agarose (B213101) or magnetic beads, that has been pre-coated with streptavidin. nih.govresearchgate.net Unbound proteins are washed away, and the captured prey proteins can be eluted and identified, often by mass spectrometry. thermofisher.comresearchgate.net

The lysine portion of biocytin provides a spacer arm that separates the biotin from the conjugated molecule, which can reduce steric hindrance and improve binding to the immobilized streptavidin. thermofisher.com This methodology is fundamental for discovering protein-protein interactions, identifying drug targets, and isolating specific cellular components for further study. creative-proteomics.comnih.gov

Table 2: Components of a this compound-Based Affinity Pull-Down System

| Component | Role | Example Material/Molecule |

| Bait Probe | A molecule of interest covalently linked to this compound. | A specific peptide or small molecule drug. chemimpex.comresearchgate.net |

| Prey Protein(s) | The unknown interacting partner(s) in the biological sample. | Proteins within a whole-cell lysate. researchgate.net |

| Affinity Matrix | Solid support with immobilized streptavidin for capturing the bait-prey complex. | Streptavidin-coated magnetic beads or agarose resin. thermofisher.comnih.gov |

| Elution Buffer | Solution used to release the bound proteins from the affinity matrix for analysis. | Low pH buffer or buffer containing excess free biotin. fishersci.com |

Utilization in Detection Assays, Biosensors, and “Omic” Tools

The high-affinity biocytin-streptavidin interaction is also widely exploited for detection and quantification. In enzyme-linked immunosorbent assays (ELISAs), biocytin-conjugated peptides or antibodies can be used as detection reagents. For instance, commercial ELISA kits for quantifying biological molecules like Big Dynorphin utilize reagents such as "Biocytin 13 Dynorphin A 1-13 Amide". cloud-clone.commybiosource.commybiosource.com The biotin tag allows for subsequent binding of a streptavidin-enzyme conjugate (like streptavidin-HRP), which generates a measurable colorimetric signal. thermofisher.com

In the field of biosensors, biocytin plays a crucial role in surface chemistry and signal transduction. For example, in Bio-Layer Interferometry (BLI) systems (e.g., Octet®), streptavidin-coated biosensor tips are used to capture biotinylated ligands. sartorius.comsartorius.com Biocytin itself can be used as a blocking agent to saturate any unreacted streptavidin molecules on the sensor surface, thereby minimizing non-specific binding and improving assay precision. sartorius.com Furthermore, researchers have developed electrochemical biosensors by functionalizing gold electrodes with biotin, enabling the sensitive detection of streptavidin binding through changes in the electrical properties of the electrode surface. frontiersin.org

Biocytin derivatives are also instrumental in "omic" studies, particularly in proteomics. Cell surface capture (CSC) proteomics uses reagents like biocytin hydrazide to label glycoproteins on the surface of intact cells. portlandpress.com After cell lysis, these biotin-tagged proteins can be enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry, providing a comprehensive profile of the cell surface proteome. portlandpress.com

Table 3: Applications of this compound Conjugates in Detection and “Omics”

| Application Area | Technique | Role of this compound Derivative | Outcome |

| Immunoassay | ELISA | Used as a tag on a detection peptide (e.g., Biocytin-Dynorphin A). cloud-clone.commybiosource.com | Quantitative detection of specific analytes in biological fluids. cloud-clone.com |

| Biosensing | Bio-Layer Interferometry (BLI) | Used as a surface blocking agent to prevent non-specific binding on streptavidin sensors. sartorius.com | Increased assay sensitivity and accuracy for measuring molecular interactions. sartorius.com |

| Biosensing | Electrochemical Sensor | Covalently attached to a gold electrode surface to act as the bioreceptor. frontiersin.org | Detection of streptavidin binding via a measurable shift in electrical potential. frontiersin.org |

| Proteomics | Cell Surface Capture (CSC) | Biocytin hydrazide is used to label and enable the enrichment of cell surface glycoproteins. portlandpress.com | Identification and quantification of hundreds of cell surface proteins. portlandpress.com |

Functionalization of Nanomaterials and Solid Supports with this compound

Attaching this compound to the surface of nanomaterials and solid supports imparts them with the ability to be recognized by avidin-based systems. This functionalization creates versatile platforms for a multitude of biomedical and research applications.

Nanoparticles, including fluorescent quantum dots (QDs) and magnetic iron oxide nanoparticles (MNPs), are commonly functionalized with biocytin derivatives. As previously mentioned, QDs can be coated with peptides bearing reactive groups that are then coupled to biocytin maleimide, creating highly fluorescent, targeted probes. cloud-clone.com Similarly, iron oxide nanoparticles used for MRI can be coated with polymers that have amine groups, which can then be linked to this compound. researchgate.net This creates multimodal theranostic agents capable of both MRI imaging and targeted delivery. portlandpress.comresearchgate.net

Beyond nanoparticles, larger structures like biocompatible polymers and solid supports are also functionalized. Dextrans, which are biologically inert polysaccharides, can be conjugated with a precursor molecule that includes both a biotin moiety and a chelator for an MRI contrast agent like gadolinium. collinsdictionary.com These biotinylated dextrans serve as effective, long-term neuroanatomical tracers. collinsdictionary.com In chemical synthesis and screening, resin beads are functionalized with this compound. For example, Rink amide resin can be used as a solid support to first synthesize a peptide and then selectively attach a biotin label to a specific lysine side chain, facilitating subsequent purification or detection of the synthesized peptide. frontiersin.org This surface functionalization is a cornerstone for creating tailored materials for diagnostics, imaging, and purification. chemimpex.comnist.gov

Table 4: Examples of Materials Functionalized with this compound

| Material | Functionalization Strategy | Resulting Properties | Application |

| Quantum Dots (QDs) | Reaction of maleimide-biocytin with thiol groups on peptide-coated QDs. cloud-clone.com | Highly fluorescent nanoparticles with biotin for streptavidin-based targeting. | Cellular imaging and single-molecule tracking. scbt.com |

| Magnetic Nanoparticles (MNPs) | Amide linkage to amine groups on polymer-coated iron oxide particles. researchgate.net | Magnetic nanoparticles with biotin for targeting; enables multimodal imaging. | MRI contrast enhancement and targeted delivery. portlandpress.comresearchgate.net |

| Dextran Polymer | Conjugation with a Gd-chelate precursor that also contains biotin. collinsdictionary.com | Biocompatible, high molecular weight tracer with MRI visibility and biotin tag. | In vivo neuroanatomical tracing. collinsdictionary.com |

| Rink Amide Resin | Used as a solid support for peptide synthesis with subsequent on-resin biotinylation of a lysine residue. frontiersin.org | Biotinylated peptides that can be easily purified or used in binding assays. | Labeled peptide synthesis for binding studies. frontiersin.org |

Advanced Microscopy and Imaging Techniques with Biocytin Amide

Visualization Methodologies Employing the Avidin-Biotin System for Biocytin (B1667093) Amide

The cornerstone of biocytin amide visualization is the avidin-biotin system. Avidin (B1170675), a protein found in egg white, and its bacterial analogue, streptavidin, exhibit an exceptionally high affinity for biotin (B1667282). researchgate.netrndsystems.com This interaction is one of the strongest non-covalent bonds known in nature. researchgate.net By conjugating avidin or streptavidin to various markers, such as enzymes or fluorophores, the location of this compound within a cell can be precisely identified. hellobio.comnih.gov The avidin-biotin complex (ABC) method, which involves pre-forming a complex of avidin and a biotinylated enzyme like horseradish peroxidase (HRP), is a common amplification strategy that enhances the signal intensity for visualization. thermofisher.comcapes.gov.br

Light Microscopy Techniques for this compound-Labeled Samples

The stability of the biocytin signal allows for long-term storage of labeled tissue and results in high-quality images of neuronal architecture. mdpi.com Researchers have successfully used this method to study the morphology and projection patterns of various neuron types in different brain regions. researchgate.net

| Research Focus | Key Findings |

| Morphological Analysis of Pyramidal Neurons | Biocytin labeling combined with whole-cell patch-clamp recording allowed for detailed visualization and analysis of dendritic length and arborization complexity. nih.gov |

| Neuronal Tract Tracing | This compound serves as an effective anterograde and retrograde tracer, enabling the mapping of neuronal connections. researchgate.netnih.gov |

| Comparison with Other Tracers | This compound demonstrates comparable utility to other tracers like biotinamide (B1199965) for neuronal tracing, with specific advantages in certain applications. nih.gov |

Electron Microscopy for Ultrastructural Analysis of this compound-Filled Structures

For a more detailed examination of the subcellular components of labeled neurons, electron microscopy (EM) is employed. This powerful technique allows for the visualization of ultrastructural features such as synapses, organelles, and dendritic spines. nih.govubc.ca To make this compound visible under an electron microscope, the avidin-biotin complex is often linked to an electron-dense marker, such as gold particles or a peroxidase reaction product that is subsequently treated with osmium tetroxide. nih.gov

This approach has been instrumental in identifying the synaptic inputs onto labeled neurons and characterizing the nature of these connections (e.g., symmetric vs. asymmetric synapses). jneurosci.org The electron-dense reaction product is typically distributed homogeneously throughout the cell, allowing for clear identification of ultrastructural details without obscuring them. nih.gov

| Study Area | Key Ultrastructural Findings with this compound |

| Synaptic Organization | Revealed the presence and characteristics of dendrodendritic and axoaxonic synapses in the thalamic reticular nucleus. jneurosci.org |

| Postsynaptic Structures | A method using fluorophore- and ultra-small gold-conjugated streptavidin allowed for the preservation and identification of postsynaptic densities in biocytin-filled neurons. researchgate.net |

| Correlation of Function and Structure | Combined with calcium imaging, EM of biocytin-labeled neurons demonstrated a correlation between synapse size and the amplitude of postsynaptic responses. ubc.ca |

Correlative Light and Electron Microscopy (CLEM) Approaches with this compound

Correlative Light and Electron Microscopy (CLEM) bridges the gap between the macroscopic view provided by light microscopy and the high-resolution detail of electron microscopy. anu.edu.audelmic.com This powerful combination allows researchers to first identify a neuron of interest using fluorescence microscopy and then examine the very same cell at the ultrastructural level with an electron microscope. weizmann.ac.ilpasteur.fr

Advanced Optical Microscopy for Enhanced this compound Imaging

Recent advancements in optical microscopy have further enhanced the visualization of this compound-labeled cells, providing unprecedented detail in three dimensions and at resolutions that surpass the traditional diffraction limit of light.